2-[(2-bromo-4-chlorophenyl)amino]-N'-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide (non-preferred name)
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Overview
Description
2-[(2-bromo-4-chlorophenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide is a complex organic compound that features a combination of aromatic and aliphatic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-bromo-4-chlorophenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the bromination of 2-chlorophenol to produce 2-bromo-4-chlorophenol . This intermediate is then reacted with aniline to form 2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide. The final step involves the condensation of this intermediate with 4-phenylbutan-2-one under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. For example, the bromination step can be carried out using bromine in the presence of a suitable solvent like carbon tetrachloride . The subsequent steps may involve the use of catalysts and controlled temperatures to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[(2-bromo-4-chlorophenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-[(2-bromo-4-chlorophenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial and anticancer agent.
Materials Science: Utilized in the synthesis of advanced materials with specific properties.
Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of 2-[(2-bromo-4-chlorophenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-bromo-4-chlorophenol: A simpler analog used in various chemical reactions.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Another compound with similar structural features and applications.
Uniqueness
2-[(2-bromo-4-chlorophenyl)amino]-N’-[(2Z)-4-phenylbutan-2-ylidene]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H19BrClN3O |
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Molecular Weight |
408.7 g/mol |
IUPAC Name |
2-(2-bromo-4-chloroanilino)-N-[(Z)-4-phenylbutan-2-ylideneamino]acetamide |
InChI |
InChI=1S/C18H19BrClN3O/c1-13(7-8-14-5-3-2-4-6-14)22-23-18(24)12-21-17-10-9-15(20)11-16(17)19/h2-6,9-11,21H,7-8,12H2,1H3,(H,23,24)/b22-13- |
InChI Key |
SPKMDVPMUQQQPJ-XKZIYDEJSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CNC1=C(C=C(C=C1)Cl)Br)/CCC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CNC1=C(C=C(C=C1)Cl)Br)CCC2=CC=CC=C2 |
Origin of Product |
United States |
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